Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21IN2O2 and a molecular weight of 388.25 g/mol. It is typically stored in a dark place at room temperature. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used as a starting material for creating a variety of polymers and materials that contain functionalized piperazine
Molecular Mechanism
It is known that this compound can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Preparation Methods
The synthesis of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of N-Boc-piperazine with 4-iodobenzyl chloride in the presence of a base such as potassium carbonate in acetonitrile . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with boronic acids or esters in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as acetonitrile and dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate has several scientific research applications:
Synthesis of Biologically Active Compounds: It serves as an important intermediate in the synthesis of biologically active benzimidazole compounds.
Organic Intermediate in Structural Analysis: It is used as an organic intermediate in structural analysis, with techniques like X-ray diffraction and DFT calculations employed to confirm its structure and investigate molecular stability.
Pharmacologically Useful Core Synthesis: It is utilized in generating pharmacologically useful cores, highlighting its role in developing new drugs.
Corrosion Inhibition: The compound has demonstrated significant potential in inhibiting corrosion in steel, particularly in acidic environments.
Asymmetric Deprotonation in Medicinal Chemistry: It has been used in asymmetric deprotonation processes, leading to the synthesis of chiral intermediates for medicinal applications.
Comparison with Similar Compounds
Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate can be compared with similar compounds such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-iodophenyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in the substituents attached to the piperazine ring. The unique iodine atom in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWJTZMYSLZILG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383731 | |
Record name | tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151978-66-4 | |
Record name | tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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